A Deep Dive into the Physicochemical Properties of 2-[(5-Bromopyridin-3-yl)amino]ethan-1-ol: A Guide for Drug Development Professionals
A Deep Dive into the Physicochemical Properties of 2-[(5-Bromopyridin-3-yl)amino]ethan-1-ol: A Guide for Drug Development Professionals
This technical guide provides a comprehensive analysis of the calculated octanol-water partition coefficient (logP) and the topological polar surface area (TPSA) of the compound 2-[(5-Bromopyridin-3-yl)amino]ethan-1-ol. These two key physicochemical parameters are critical in the early stages of drug discovery and development, offering invaluable insights into a molecule's potential pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME) properties. This document will delve into the theoretical underpinnings of these parameters, the computational methodologies employed for their prediction, and the practical implications of the calculated values for researchers in the pharmaceutical sciences.
The Pivotal Role of Lipophilicity and Polarity in Drug Design
The journey of a drug from administration to its target site is a complex process governed by the molecule's intrinsic properties. Among the most influential of these are lipophilicity and polarity, which dictate how a compound interacts with the diverse environments within the human body.
Lipophilicity , quantified by the partition coefficient (logP), describes the equilibrium distribution of a compound between a lipid (non-polar) phase and an aqueous (polar) phase.[1] A molecule with a high logP is more lipid-soluble and will readily partition into lipid bilayers, such as cell membranes. Conversely, a low logP indicates a preference for aqueous environments like the blood plasma. The balance of lipophilicity is crucial; while a certain degree is necessary for membrane permeation, excessive lipophilicity can lead to poor aqueous solubility, increased metabolic clearance, and potential toxicity.[1]
Polarity , often characterized by the polar surface area (PSA), is the sum of the surface areas of all polar atoms (primarily oxygen and nitrogen) in a molecule.[2] This parameter is a good indicator of a molecule's hydrogen bonding capacity and its overall polarity. A higher PSA is generally associated with lower membrane permeability, as more energy is required to shed the hydration shell of the polar groups to enter the lipophilic interior of a biological membrane.[2]
These two parameters are cornerstones of predictive models for oral bioavailability and central nervous system (CNS) penetration, most notably encapsulated in Lipinski's Rule of Five. This rule suggests that poor oral absorption or permeation is more likely when a compound has a logP greater than 5, more than 5 hydrogen bond donors, more than 10 hydrogen bond acceptors, and a molecular weight over 500.[3][4]
Computational Methodologies for logP and PSA Prediction
Experimental determination of logP and PSA can be time-consuming and resource-intensive, particularly in the high-throughput screening phases of drug discovery. Consequently, robust and rapid in silico predictive models have become indispensable tools for medicinal chemists.
Calculating the Partition Coefficient: The XLogP3 Algorithm
A variety of computational methods exist for the prediction of logP, broadly categorized into atom-based, fragment-based, and property-based approaches. The XLogP3 algorithm is a well-regarded atom-additive method that calculates logP by summing the contributions of individual atoms and a set of correction factors.[5][6]
The core principle of XLogP3 involves classifying each atom in a molecule into one of 87 predefined atom/group types. These classifications are based on the element, its hybridization state, and its local chemical environment. The algorithm then uses a pre-calibrated model, derived from a large training set of compounds with experimentally determined logP values, to assign a lipophilicity contribution to each atom type.[5][7]
To enhance accuracy, XLogP3 incorporates correction factors that account for intramolecular interactions, such as hydrogen bonds, which can influence the overall lipophilicity of a molecule in a way that is not captured by simple atomic contributions.[8]
Caption: Workflow for calculating logP using the XLogP3 algorithm.
Determining the Polar Surface Area: The Topological Polar Surface Area (TPSA) Method
The Topological Polar Surface Area (TPSA) is a rapid and reliable method for calculating the polar surface area of a molecule. Unlike 3D PSA calculations that require the generation of a 3D molecular geometry, TPSA is calculated from the 2D topology of the molecule, making it significantly faster and suitable for large-scale virtual screening.[2][9]
The TPSA method is based on the summation of surface contributions of polar fragments within the molecule. The methodology involves identifying all polar atoms (oxygen and nitrogen) and their attached hydrogens and then summing up their pre-calculated surface contributions. These contributions are derived from a large database of drug-like molecules and are dependent on the atom type and its bonding pattern.[2][9]
The elegance of the TPSA approach lies in its simplicity and speed, providing results that are highly correlated with the more computationally intensive 3D PSA methods.[4]
Caption: Workflow for calculating TPSA based on fragment contributions.
Physicochemical Profile of 2-[(5-Bromopyridin-3-yl)amino]ethan-1-ol
The compound 2-[(5-Bromopyridin-3-yl)amino]ethan-1-ol, with the canonical SMILES string C1=C(C=NC=C1Br)NCCO, was analyzed to determine its calculated logP and TPSA values.[2]
| Parameter | Calculated Value | Method | Source |
| Calculated logP | 0.80 | XLogP3 | PubChem[2] |
| Topological Polar Surface Area (TPSA) | 55.45 Ų | Fragment-based | SwissADME[5] |
Interpretation and Implications for Drug Development
The calculated physicochemical parameters for 2-[(5-Bromopyridin-3-yl)amino]ethan-1-ol provide valuable preliminary insights into its potential as a drug candidate.
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LogP of 0.80 : This relatively low positive logP value suggests that the compound is predominantly hydrophilic. A logP in this range is often associated with good aqueous solubility, which is favorable for formulation and systemic distribution. However, its ability to passively diffuse across lipid membranes might be limited. For orally administered drugs, a logP between 1 and 3 is often considered optimal for balancing aqueous solubility and membrane permeability.[1]
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TPSA of 55.45 Ų : A TPSA value below 60 Ų is generally correlated with good cell membrane permeability and a higher probability of crossing the blood-brain barrier (BBB). A TPSA of 55.45 Ų indicates that the molecule has a moderate degree of polarity and is likely to exhibit favorable absorption and distribution characteristics.
Overall Assessment:
Based on these in silico predictions, 2-[(5-Bromopyridin-3-yl)amino]ethan-1-ol possesses a promising physicochemical profile for a potential drug candidate. It falls well within the guidelines of Lipinski's Rule of Five, suggesting a good likelihood of oral bioavailability. The combination of a low logP and a favorable TPSA suggests that the compound should have adequate aqueous solubility for formulation while still retaining the potential for good membrane permeability.
It is crucial to emphasize that these are computationally derived predictions and serve as a guide for further experimental investigation. In vitro and in vivo studies are necessary to validate these predictions and to fully characterize the ADME profile of the compound. However, the in silico analysis presented here provides a strong rationale for prioritizing 2-[(5-Bromopyridin-3-yl)amino]ethan-1-ol for further preclinical development.
Conclusion
The calculated logP and TPSA of 2-[(5-Bromopyridin-3-yl)amino]ethan-1-ol, determined through the robust XLogP3 and fragment-based TPSA methodologies respectively, position this compound as an interesting candidate for further drug discovery efforts. Its predicted hydrophilic nature, coupled with a polar surface area conducive to membrane permeation, suggests a favorable balance of properties for potential therapeutic applications. This technical guide underscores the power of computational chemistry in providing early, data-driven insights to guide the efficient design and development of new medicines.
References
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Ertl, P., Rohde, B., & Selzer, P. (2000). Fast calculation of molecular polar surface area as a sum of fragment-based contributions and its application to the prediction of drug transport properties. Journal of Medicinal Chemistry, 43(20), 3714–3717. [Link]
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Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (1997). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 23(1-3), 3–25. [Link]
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